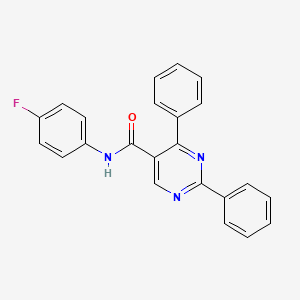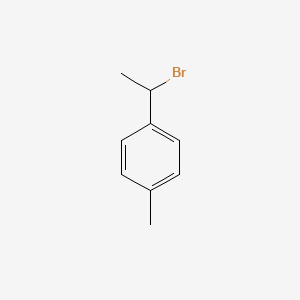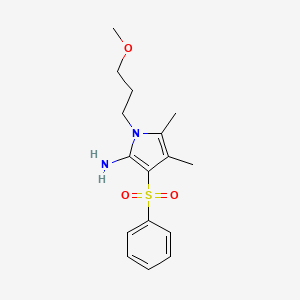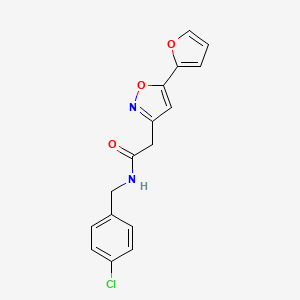
N-(4-fluorophényl)-2,4-diphénylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was developed as a potential anticancer agent and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
- Application: Les chercheurs ont modifié l'EP en incorporant du Benzyl (4-fluorophényl)phénylphosphine oxide (BFPPO). Les thermodurcissables EP modifiés au BFPPO présentent une résistance au feu améliorée, atteignant un indice d'oxygène limite (LOI) de 34,0% et une classification UL-94 V-0. Le BFPPO piège les radicaux libres pendant la combustion et favorise la formation d'une couche de charbon dense, empêchant la pénétration de la chaleur et du combustible .
- Application: Le FMH est utilisé pour étudier les dysfonctionnements mitochondriaux, la respiration et les mesures des espèces réactives de l'oxygène. Il contribue également à la compréhension des voies métaboliques bactériennes et à l'inhibition des enzymes transcarbamylases bactériennes.
- Application: N4-(2-amino-4-fluorophényl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-pipéridyl)-1,3-dioxoisoindoline-4-yl]amino}propoxy)éthoxy]éthoxy}propyl)téréphtalamide a été conçu comme un PROTAC. Il modifie les protéines d'intérêt par dégradation .
Matériaux ignifuges
Chromatographie liquide et détection électrochimique
Études de dysfonctionnement mitochondrial
Chimères de ciblage de la protéolyse (PROTAC)
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling and metabolism . The downstream effects of these interactions could include changes in gene expression, protein synthesis, and cellular function.
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic properties, suggesting that this compound may also have favorable adme characteristics . The bioavailability of the compound could be influenced by factors such as its chemical structure, formulation, and route of administration.
Result of Action
Based on the activities of similar compounds, it could potentially influence a variety of cellular processes, leading to changes in cell function and potentially exerting therapeutic effects .
Action Environment
The action, efficacy, and stability of N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide could be influenced by various environmental factors. These could include the physiological environment within the body (such as pH and temperature), the presence of other substances (such as proteins and lipids), and external factors (such as light and humidity)
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It is also available commercially and can be easily obtained for research purposes. However, N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means it may have off-target effects on other kinases. It also has limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide include investigating its use in combination with other anticancer agents, such as immunotherapy and targeted therapy. N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Further research is needed to fully understand the potential of N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide in these areas.
Méthodes De Synthèse
N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-fluoroaniline with 2,4-dichloro-5-nitropyrimidine, followed by reduction and coupling reactions. The final product is obtained after purification and isolation steps. The synthesis method has been optimized to produce high yields and purity of N-(4-fluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUTYNVYQQBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)

![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)



![4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2389042.png)

![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)